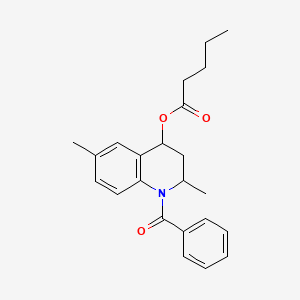
1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical applications.
Métodos De Preparación
The synthesis of 1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Benzoylation: The quinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the benzoylated quinoline with pentanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the benzoyl group, forming new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE involves its interaction with specific molecular targets and pathways. The benzoyl and quinoline moieties allow it to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE can be compared with other quinoline derivatives, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar quinoline core but different substituents, leading to different chemical and biological properties.
Dimethyl-4-bromo-1-quinoline: Another quinoline derivative with distinct substituents, used in different chemical and biological applications.
The uniqueness of this compound lies in its specific combination of benzoyl and pentanoate groups, which confer unique chemical reactivity and biological activity.
Propiedades
IUPAC Name |
(1-benzoyl-2,6-dimethyl-3,4-dihydro-2H-quinolin-4-yl) pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-4-5-11-22(25)27-21-15-17(3)24(20-13-12-16(2)14-19(20)21)23(26)18-9-7-6-8-10-18/h6-10,12-14,17,21H,4-5,11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIZEWVDJAUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CC(N(C2=C1C=C(C=C2)C)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
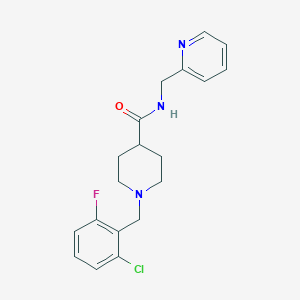
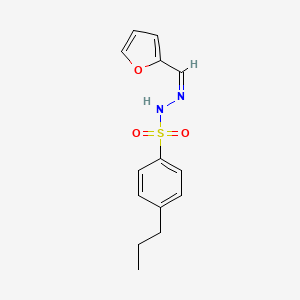
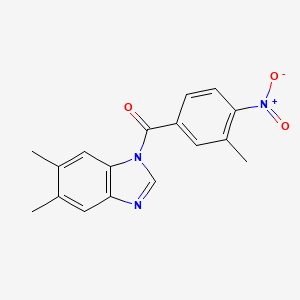
![4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B4995551.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4995566.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B4995580.png)
![Methyl 4-chloro-3-[[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B4995582.png)
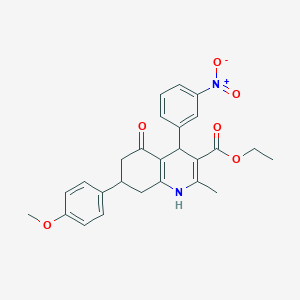
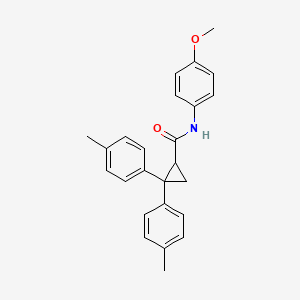
![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4995619.png)
![1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl-](/img/structure/B4995624.png)
![(5E)-5-[[3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4995634.png)
